Product packaging for Dicetyl carbonate(Cat. No.:CAS No. 13784-52-6)

Dicetyl carbonate

Cat. No.: B12724549
CAS No.: 13784-52-6
M. Wt: 510.9 g/mol
InChI Key: RAIOXDBEGGPDRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dicetyl Carbonate is a long-chain dialkyl carbonate ester of potential interest for several research applications. Dialkyl carbonates, such as the well-documented Diethyl Carbonate, are a class of compounds recognized for their utility as intermediates in organic synthesis and as green solvents . Like its shorter-chain analogues, this compound may serve as a monomer or building block in polymer chemistry research, particularly for investigating the synthesis of polycarbonates or polyurethanes through transesterification or other polymerization routes . Its long, hydrophobic cetyl (hexadecyl) chains could be investigated for their ability to impart specific properties like flexibility or water resistance to novel polymeric materials. Furthermore, the properties of carbonates can be tailored by their alkyl chain length, making long-chain versions like this compound relevant for studying solvent behavior, phase-transfer catalysis, or as non-volatile, biodegradable solvent alternatives in specialized chemical processes . This product is labeled For Research Use Only (RUO) . RUO products are intended solely for laboratory research purposes and are not intended for use in diagnostic procedures, therapeutic applications, or for any form of human use . They are not manufactured or validated under the stringent controls required for pharmaceuticals, medical devices, or in vitro diagnostics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H66O3 B12724549 Dicetyl carbonate CAS No. 13784-52-6

Properties

CAS No.

13784-52-6

Molecular Formula

C33H66O3

Molecular Weight

510.9 g/mol

IUPAC Name

dihexadecyl carbonate

InChI

InChI=1S/C33H66O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-33(34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3

InChI Key

RAIOXDBEGGPDRH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)OCCCCCCCCCCCCCCCC

Origin of Product

United States

Synthetic Methodologies and Catalytic Systems for Dicetyl Carbonate Production

Phosgene-Free Synthetic Routes

Phosgene-free routes to dialkyl carbonates are considered more environmentally benign and are the focus of current research and industrial interest. These methods include transesterification, oxidative carbonylation, alcoholysis of urea (B33335), and direct synthesis from carbon dioxide.

Transesterification Pathways in Dialkyl Carbonate Synthesis

Transesterification is a widely employed method for the synthesis of dialkyl carbonates. uj.ac.za This approach involves the reaction of an alcohol with a carbonate source, such as a lower molecular weight dialkyl carbonate or a cyclic carbonate, in the presence of a catalyst. uj.ac.zagoogle.com

The synthesis of higher molecular weight dialkyl carbonates, such as dicetyl carbonate, can be achieved through the transesterification of lower molecular weight dialkyl carbonates like dimethyl carbonate (DMC) or diethyl carbonate (DEC) with a higher alcohol, in this case, cetyl alcohol. researchgate.netrsc.org The general reaction is an equilibrium process where the lower alcohol (methanol or ethanol) is displaced by the higher alcohol.

The reaction is typically catalyzed by basic catalysts, which can be either homogeneous or heterogeneous. uj.ac.zaresearchgate.net

Homogeneous Catalysts: Sodium and potassium alkoxides have been shown to be more efficient than their corresponding hydroxides for the transesterification of dimethyl carbonate. researchgate.net

Heterogeneous Catalysts: Solid base catalysts, such as KOH supported on a molecular sieve, have demonstrated high conversion and selectivity in the transesterification of DMC with propyl alcohol, a reaction analogous to the synthesis of this compound. researchgate.net Lipase catalysts, like those from Candida antarctica, have also been used, achieving around 70% conversion at temperatures between 60–80°C for the synthesis of this compound from dimethyl carbonate.

A key challenge in this process is the removal of the lower alcohol byproduct (e.g., methanol) to shift the equilibrium towards the formation of the desired higher dialkyl carbonate. researchgate.net

Table 1: Catalytic Systems for Transesterification of Lower Molecular Weight Dialkyl Carbonates with Alcohols

Catalyst Type Specific Catalyst Example Reactants Product Focus Reported Efficiency
Homogeneous Basic Sodium Alkoxide Dimethyl Carbonate + Allyl Alcohol Alkyl Allyl Carbonate High degree of transesterification (69%) researchgate.net
Heterogeneous Basic KOH/Naβ molecular sieve Dimethyl Carbonate + Propyl Alcohol Dipropyl Carbonate 95.5% DMC conversion, 93.6% DPC selectivity researchgate.net
Enzyme Lipase (Candida antarctica) Dimethyl Carbonate + Cetyl Alcohol This compound ~70% conversion vulcanchem.com
Homogeneous Basic Sodium Methoxide Dimethyl Carbonate + Ethanol (B145695) Diethyl Carbonate Industrial catalyst, prone to deactivation researchgate.net

An alternative transesterification route involves the reaction of cyclic carbonates, such as ethylene (B1197577) carbonate (EC) or propylene (B89431) carbonate (PC), with alcohols. uj.ac.zanih.gov This method produces a dialkyl carbonate and a diol as a co-product. uj.ac.za The reaction can be catalyzed by a variety of catalysts, including homogeneous and heterogeneous acids and bases. uj.ac.zaresearchgate.net

This pathway is considered environmentally friendly due to the less hazardous nature of the reactants. uj.ac.za The synthesis of this compound would proceed by reacting a cyclic carbonate with cetyl alcohol.

Catalytic Systems: A range of catalysts have been investigated for the transesterification of cyclic carbonates. These include basic homogeneous catalysts, basic heterogeneous catalysts like Amberlites, and homogeneous Lewis acids. uj.ac.za For the synthesis of dimethyl carbonate from ethylene carbonate and methanol (B129727), NaZSM-5 zeolite has been shown to be an efficient heterogeneous catalyst. researchgate.net Metal oxides, such as CeO2-La2O3, have also been employed for the transesterification of propylene carbonate with methanol. nih.govresearchgate.net A two-step process can be employed where the alkylene carbonate is first prepared from urea and a diol, and then transesterified with a monohydric alcohol using the same catalyst. google.com

The choice of catalyst and reaction conditions can influence the reaction rate and selectivity. For instance, in the synthesis of DMC from PC and methanol, a high methanol-to-PC molar ratio is often used to shift the equilibrium towards the product side. nih.gov

Table 2: Catalysts for Transesterification of Cyclic Carbonates with Alcohols

Catalyst Reactants Product Reported Yield/Conversion
NaZSM-5 Zeolite Ethylene Carbonate + Methanol Dimethyl Carbonate 77% DMC yield researchgate.net
CeO2-La2O3 Propylene Carbonate + Methanol Dimethyl Carbonate High conversion and selectivity nih.govresearchgate.net
Double Metal Cyanide Complex Cyclic Carbonate + Alcohol (C1-C8) Dialkyl Carbonate Not specified for this compound google.com
Reaction product of urea and metal compound Ethylene Carbonate + Methanol/Ethanol Dimethyl/Diethyl Carbonate High yields google.com

Oxidative Carbonylation Approaches for Alcohol Conversion to Carbonates

Oxidative carbonylation of alcohols is a significant phosgene-free method for synthesizing dialkyl carbonates. frontiersin.orgaiche.org This process typically involves reacting an alcohol with carbon monoxide (CO) and an oxidant, such as oxygen, in the presence of a catalyst. google.comfrontiersin.org The direct synthesis of this compound via this route would involve the oxidative carbonylation of cetyl alcohol.

2 C₁₆H₃₃OH + CO + ½ O₂ → (C₁₆H₃₃O)₂CO + H₂O

This reaction is often catalyzed by palladium-based systems. d-nb.infonih.govrsc.org

Catalytic Systems: Palladium(II) catalysts are commonly used for the oxidative carbonylation of alcohols. d-nb.infonih.gov The performance of these catalysts can be influenced by the choice of ligands. For instance, diphosphine ligands with specific electronic and steric properties have been studied to optimize catalytic activity and selectivity. rsc.org Homogeneous Pd(II) catalysts with amine ligands like TMEDA have shown high yields in the oxidative carbonylation of terminal alkynes and alcohols. d-nb.infonih.govnih.gov While this method is promising, challenges such as low yields (around 30% for this compound) due to competing etherification reactions have been reported.

The development of more efficient and selective catalyst systems is an active area of research to make this route more viable for the synthesis of higher dialkyl carbonates like this compound.

Alcoholysis of Urea Methodologies for Carbonate Formation

The synthesis of this compound would follow the reaction of cetyl alcohol with urea. The process can proceed through an alkyl carbamate (B1207046) intermediate. osti.gov A crucial aspect of this method is the removal of ammonia (B1221849) from the reaction system to shift the equilibrium towards the product side and improve the yield. osti.gov

Catalytic Systems: A variety of catalysts have been explored for the alcoholysis of urea, including metal oxides, hydroxides, carbonates, and bicarbonates of alkali metals, alkaline earth metals, and transition metals. google.com Zinc-based oxides, such as ZnO, are commonly used catalysts due to their favorable acid-base properties. mdpi.comresearchgate.net Other metal oxides like MgO, CaO, TiO2, ZrO2, and Al2O3 have also been investigated. osti.gov The reaction is typically carried out at elevated temperatures (150-300°C) and pressures. google.com For the synthesis of diethyl carbonate from urea and ethanol, Mg-Zn-Al composite oxides derived from hydrotalcites have shown good catalytic activity. rsc.org

The reaction mechanism is thought to involve a nucleophilic substitution, where the alcohol attacks the carbonyl carbon of urea. mdpi.com

Table 3: Catalytic Systems for Urea Alcoholysis

Catalyst Reactants Product Key Reaction Conditions
Metal Oxides (e.g., ZnO, MgO) Urea + Alcohol Dialkyl Carbonate 150-300°C, 0.1-10 MPa osti.govgoogle.com
Mg-Zn-Al Hydrotalcite Urea + Ethanol Diethyl Carbonate Calcined at 450°C, high DEC yield rsc.org
Zinc-based oxides Urea + Propylene Glycol Propylene Carbonate Active and selective mdpi.comresearchgate.net
Tin salts (e.g., dibutyltin (B87310) dilaurate) Urea + Diol Cyclic Carbonate One of the first catalysts used for this method mdpi.com

Direct Carbon Dioxide Utilization in Carbonate Synthesis

The direct synthesis of dialkyl carbonates from carbon dioxide (CO₂) and alcohols is a highly attractive "green" chemistry route, as it utilizes a renewable and abundant C1 feedstock. rsc.orgmdpi.com However, this reaction is thermodynamically unfavorable and suffers from low equilibrium conversion. mdpi.com

2 ROH + CO₂ ⇌ (RO)₂CO + H₂O

To overcome this limitation, a dehydrating agent is typically required to remove the water byproduct and shift the equilibrium towards the product side. mdpi.commdpi.com The synthesis of this compound via this method would involve the reaction of cetyl alcohol with CO₂ in the presence of a suitable catalyst and dehydrating agent.

Catalytic Systems and Dehydrating Agents: Cerium oxide (CeO₂) has been identified as an effective heterogeneous catalyst for this reaction. aiche.orgresearchgate.net Various dehydrating agents have been employed, including:

Molecular Sieves: These can physically adsorb water. mdpi.commdpi.com

Nitriles: Compounds like 2-cyanopyridine (B140075) and benzonitrile (B105546) can react with water, effectively removing it from the reaction medium. aiche.org

Orthoesters and Ketals: Chemicals such as 1,1,1-trimethoxymethane (TMM) and 2,2-dimethoxypropane (B42991) (DMP) can also act as chemical water scavengers. mdpi.commdpi.com The use of a co-catalyst, such as a molecular sieve, can further enhance the process by accelerating the hydrolysis of the dehydrating agent. mdpi.commdpi.com

Alkoxysilanes: Tetraethyl orthosilicate (B98303) (TEOS) has been used as a dehydrating agent with Zr catalysts. researchgate.net

The combination of an effective catalyst and a suitable dehydrating agent is crucial for achieving reasonable yields in the direct synthesis of dialkyl carbonates from CO₂ and alcohols.

Table 4: Catalytic and Dehydration Systems for Direct CO₂ Utilization

Catalyst Dehydrating Agent Reactants Product Focus Reported Outcome
CeO₂ 2-Cyanopyridine Methanol + CO₂ Dimethyl Carbonate >95% conversion, >99% selectivity rsc.org
ZrO₂ 1,1,1-Trimethoxymethane (TMM) Methanol + CO₂ Dimethyl Carbonate Significantly increased DMC production mdpi.com
CeO₂-ZrO₂ 2,2-Dimethoxypropane (DMP) Methanol + CO₂ Dimethyl Carbonate High DMC production mdpi.com
Dibutyltin(IV) oxide Tetraethyl orthosilicate (TEOS) Ethanol + CO₂ Diethyl Carbonate 78% yield researchgate.net
Direct Alcoholysis of CO2

The direct synthesis of dialkyl carbonates from carbon dioxide and alcohols is a thermodynamically challenging process. aiche.orgfrontiersin.org The reaction to form this compound from cetyl alcohol and CO2 is an equilibrium-limited reaction, where the formation of water as a byproduct hinders the forward reaction. aiche.orgfrontiersin.org The standard Gibbs energy for the formation of diethyl carbonate is higher than that of dimethyl carbonate, suggesting that producing longer-chain dialkyl carbonates like this compound is even less thermodynamically favorable. rsc.org

To overcome this equilibrium limitation, the in-situ removal of water is crucial. aiche.org This is typically achieved through the use of dehydrating agents, which will be discussed in a later section. The direct alcoholysis of CO2 to produce dialkyl carbonates is catalyzed by various systems, which can be broadly categorized as homogeneous and heterogeneous.

Catalytic Systems in this compound Synthesis

The development of effective catalysts is paramount to achieving viable yields in this compound synthesis. Both homogeneous and heterogeneous systems have been extensively studied for the synthesis of organic carbonates.

Homogeneous Catalysis in Organic Carbonate Formation

Homogeneous catalysts, while often exhibiting high activity and selectivity, can be challenging to separate from the reaction products. Examples of homogeneous catalysts used in organic carbonate synthesis include metal complexes and organic bases. researchgate.netrsc.org For instance, tin-based compounds like dibutyltin(IV) oxide have been used for the synthesis of diethyl carbonate in the presence of dehydrating agents. researchgate.net Organic bases, particularly strong ones, can play a role in activating the alcohol and CO2. windows.net In the context of this compound, a homogeneous catalyst would need to be effective at promoting the reaction of the bulky cetyl alcohol.

Heterogeneous Catalysis Development and Performance

Heterogeneous catalysts are generally preferred for industrial applications due to their ease of separation and potential for recycling. frontiersin.org Various solid catalysts have been investigated for dialkyl carbonate synthesis, with metal oxides being a prominent class. researchgate.net The performance of these catalysts is often linked to their acid-base properties. rsc.org

Cerium oxide (CeO₂) and zirconium dioxide (ZrO₂) have emerged as particularly effective catalysts for the direct synthesis of dialkyl carbonates from CO₂ and alcohols. rsc.orgresearchgate.net These metal oxides possess both acidic and basic sites, which are believed to be essential for the simultaneous activation of alcohol and CO₂. researchgate.net CeO₂-ZrO₂ solid solutions have demonstrated high activity in dimethyl carbonate synthesis. researchgate.net

For the synthesis of dialkyl carbonates from bulky, long-chain alcohols like cetyl alcohol, the nature of the catalyst surface is critical. Studies have shown that CeO₂-based catalysts are effective, and their performance can be influenced by the choice of dehydrating agent. researchgate.net Copper-based catalysts, often in bimetallic formulations with nickel, have also been explored for diethyl carbonate synthesis. researchgate.net

The following table summarizes the performance of various metal-based catalysts in the synthesis of dialkyl carbonates, which can be considered indicative for this compound synthesis.

Catalyst SystemReactantsDehydrating AgentMax. Yield/ConversionSelectivityReference
CeO₂Methanol, CO₂2-Cyanopyridine92% Methanol Conversion>99% to DMC mdpi.com
ZrO₂Methanol, CO₂1,1,1-Trimethoxymethane (TMM)High DMC Production- mdpi.com
CeO₂-ZrO₂Methanol, CO₂2,2-Dimethoxypropane (DMP)7% DMC Yield- rsc.org
Cu-Ni/ACEthanol, CO₂-Increased TOF- researchgate.net

Interactive Data Table: The data in the table above can be sorted and filtered based on the catalyst system, reactants, and other parameters to analyze the performance of different catalytic approaches.

Strong organic bases can be used to form a monoalkyl carbonate, which increases the concentration of CO2 in the reaction mixture. windows.net This approach, combined with a dehydrating agent and a metal oxide catalyst like CeO₂, has been shown to be effective for diethyl carbonate synthesis even at atmospheric pressure. windows.net

The choice of dehydrating agent is critical. For the synthesis of carbonates from long-chain alcohols, dehydrating agents that interact weakly with the catalyst surface are preferred to allow more space for the bulky alcohol molecules. researchgate.net For instance, in the CeO₂-catalyzed synthesis of dialkyl carbonates, 2-furonitrile (B73164) was found to be more effective than 2-cyanopyridine when using bulky alcohols. researchgate.net Other dehydrating agents used in dialkyl carbonate synthesis include molecular sieves, acetals like 2,2-dimethoxypropane (DMP), and orthoesters like 1,1,1-trimethoxymethane (TMM). rsc.orgmdpi.comnih.gov The use of a dehydrating agent shifts the reaction equilibrium towards the product side, thereby increasing the yield. aiche.org

The table below shows the effect of different dehydrating agents on the synthesis of dimethyl carbonate, providing insights into their potential application for this compound production.

CatalystDehydrating AgentMethanol ConversionDMC SelectivityReference
CH₃OKMolecular Sieves + 2,2-Dimethoxypropane48.6%88% nih.gov
CeO₂2-Cyanopyridine94%>99% aiche.org
CeO₂Benzonitrile47%- aiche.org

Interactive Data Table: This table can be used to compare the effectiveness of different dehydrating agents in promoting the synthesis of dialkyl carbonates.

Comparative Analysis of Catalytic Activity and Selectivity

The activity and selectivity of catalysts in dialkyl carbonate synthesis are influenced by several factors, including the catalyst's composition, its surface properties (acid-base sites), the reaction temperature, and the pressure. rsc.orgresearchgate.net For CeO₂-ZrO₂ catalysts, the calcination temperature during preparation significantly impacts their activity. researchgate.net Higher calcination temperatures can lead to higher activity for DMC formation, despite a lower BET surface area. researchgate.net

In general, heterogeneous catalysts like CeO₂ and ZrO₂ are favored for their stability and reusability. frontiersin.org The combination of these catalysts with an effective dehydration system is the most promising approach for achieving high yields of dialkyl carbonates, including this compound. The selectivity towards the desired carbonate is generally high with these systems, with the main side reaction being the formation of ethers, although this is often minimal under optimized conditions. frontiersin.org

Engineering Aspects of this compound Synthesis Processes

Reaction Kinetics and Thermodynamic Considerations

The synthesis of dialkyl carbonates, such as diphenyl carbonate (DPC) from dimethyl carbonate (DMC) and phenol (B47542), involves a series of equilibrium reactions. Understanding the kinetics and thermodynamics of these reactions is crucial for process design. The process typically involves the transesterification of a carbonate with an alcohol. For instance, the synthesis of DPC from DMC and phenol proceeds through an intermediate, methyl phenyl carbonate (MPC). researchgate.netresearchgate.net

The kinetics of these reactions are influenced by several factors including temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net Studies on the synthesis of DPC have shown that the reaction is often carried out in a closed batch reactor to determine kinetic parameters. researchgate.netresearchgate.net

Reaction Kinetics Data for Analogous Carbonate Synthesis

Research on the synthesis of diphenyl carbonate (DPC) from dimethyl carbonate (DMC) and phenol provides insight into the reaction kinetics. The process involves the initial reaction of DMC and phenol to form methyl phenyl carbonate (MPC), followed by the conversion of MPC to DPC. researchgate.net A kinetic model for this system can be developed based on experimental data. researchgate.net

ParameterValue RangeConditionsReference
Temperature160 - 200 °CBatch reactor, varying catalyst concentrations researchgate.netresearchgate.net
Reactant Ratio (DMC/Phenol)0.25 - 3.0Batch reactor researchgate.net
Phenol ConversionUp to 52.8%150-180 °C, 10h, SmI₂ catalyst researchgate.net

Thermodynamic Considerations

Thermodynamic properties are essential for designing separation processes and reactors. For dialkyl carbonates, properties such as vapor pressure, enthalpy of vaporization, and critical properties have been determined for compounds like dimethyl carbonate and diethyl carbonate. nist.govnist.govresearchgate.net For example, the synthesis of diethyl carbonate (DEC) from CO2 and ethanol is known to be thermodynamically unfavorable, which necessitates innovative process solutions. researchgate.net The transesterification of dimethyl carbonate with phenol to produce diphenyl carbonate is also limited by unfavorable equilibrium conversions, which can be as low as 3% in a standard batch reactor. utwente.nl

Thermodynamic Data for Dimethyl Carbonate (DMC)

PropertyValueUnitsReference
Molar Mass90.0779g mol⁻¹ nist.govresearchgate.net
Triple-point Temperature277.06K nist.govresearchgate.net
Normal Boiling Point363.256K nist.govresearchgate.net
Critical Temperature557K nist.govresearchgate.net
Critical Pressure4908.8kPa nist.govresearchgate.net
Critical Density4.0mol dm⁻³ nist.govresearchgate.net

This interactive table provides key thermodynamic constants for Dimethyl Carbonate, a model compound for understanding the properties of dialkyl carbonates.

Process Optimization Strategies (General)

To overcome thermodynamic limitations and improve process efficiency, several optimization strategies are employed in the synthesis of dialkyl carbonates.

Reactive Distillation

A prominent strategy is the use of reactive distillation, which combines the chemical reaction and the separation of products in a single unit. utwente.nlcip.com.cn By continuously removing a product (e.g., a lighter alcohol), the reaction equilibrium can be shifted to favor higher conversion of the reactants. utwente.nl This technique is particularly effective for equilibrium-limited reactions, such as the synthesis of DPC from DMC, where methanol is a byproduct. utwente.nl The use of a reboiler and distillation column allows for the effective removal of reaction products while retaining the catalyst and solvent in the reaction zone. google.com Novel processes integrating reactive distillation with pressure-swing distillation have been developed to further enhance energy savings and achieve high reactant conversion. cip.com.cn

Catalyst and Solvent Selection

The choice of catalyst is critical. For instance, samarium diiodide has been identified as a novel and efficient catalyst for the transesterification of phenol and DMC, achieving high activity with low catalyst amounts. researchgate.net In other processes, organotin catalyst complexes prepared with high-boiling electron-donor oxygen-containing compounds like ethers can serve as both a cocatalyst and a reaction medium, improving upon earlier process shortcomings. google.com

Parameter Optimization

Systematic optimization of operating parameters is crucial. This includes adjusting the reaction temperature, residence time, and the feed ratio of reactants. nih.gov For example, in the production of DMC from ethylene carbonate and methanol, increasing the temperature and residence time generally increases the conversion of ethylene carbonate. nih.gov Multi-objective optimization studies aim to maximize product yield while minimizing the formation of byproducts or energy consumption. researchgate.net The results of such optimizations can provide optimal operating conditions, such as a specific temperature, recycle ratio, and residence time, to achieve maximum reactant conversion. nih.gov

Mechanistic Pathways and Theoretical Investigations of Dicetyl Carbonate Reactivity

Reaction Mechanism Elucidation (Experimental Approaches)

Experimental investigations into the reactivity of dialkyl carbonates have revealed key mechanistic pathways that are fundamental to understanding their chemical behavior. These studies, primarily utilizing shorter-chain alkyl carbonates, provide a robust framework for predicting the reactivity of dicetyl carbonate.

Nucleophilic Substitution Pathways (BAC2 and BAL2 Mechanisms)

The reactivity of dialkyl carbonates is characterized by two primary nucleophilic substitution pathways: the bimolecular base-catalyzed acyl cleavage (BAC2) and the bimolecular base-catalyzed alkyl cleavage (BAL2) mechanisms. The operative pathway is largely dictated by reaction conditions, such as temperature, and the nature of the nucleophile as described by the Hard-Soft Acid-Base (HSAB) theory. whiterose.ac.ukup.ptcore.ac.uk

BAC2 Mechanism (Acyl-Oxygen Cleavage): This pathway involves a nucleophilic attack at the electrophilic carbonyl carbon. It is generally favored at lower temperatures (around 90 °C for DMC) and with "hard" nucleophiles, such as alcohols and amines. whiterose.ac.ukfrontiersin.org In this mechanism, the acyl-oxygen bond is cleaved, leading to an alkoxycarbonylation of the nucleophile. For this compound, this would involve the transfer of a cetoxycarbonyl group to the nucleophile. The reaction is often base-catalyzed, where the base activates the nucleophile. up.pt

BAL2 Mechanism (Alkyl-Oxygen Cleavage): This pathway involves a nucleophilic attack at the sp3-hybridized carbon of the alkyl group. It typically predominates at higher temperatures (above 120-160 °C for DMC) and with "soft" nucleophiles. whiterose.ac.ukup.pt The BAL2 mechanism results in the alkylation of the nucleophile. In the case of this compound, this would lead to the transfer of a cetyl group. This reaction can also be base-catalyzed. up.pt

The HSAB theory provides a useful framework for predicting the reaction pathway. The carbonyl carbon is considered a "hard" electrophilic center, while the alkyl carbons are "soft" electrophilic centers. whiterose.ac.ukcore.ac.uk Consequently, hard nucleophiles preferentially attack the hard carbonyl center (BAC2), and soft nucleophiles attack the soft alkyl center (BAL2). whiterose.ac.ukcore.ac.uk For instance, phenoxides, which can be modulated as harder or softer nucleophiles based on substituents, have been shown to react with DMC via either or both pathways. core.ac.uk

A two-step synthetic approach involving an initial carboxymethylation (BAC2) followed by decarboxylation has been reported for the synthesis of methyl ethers from alcohols and DMC. researchgate.net A similar sequence could be envisioned for this compound.

Oligomerization and Dimerization Processes in Dialkyl Carbonate Systems

Catalytic systems based on transition metals like zirconium and cobalt have been shown to catalyze the dimerization and oligomerization of terminal alkenes. mdpi.com The mechanism often involves the insertion of the alkene into a metal-hydride or metal-alkyl bond, followed by further insertions and β-hydride elimination to yield dimers or oligomers. mdpi.com The regioselectivity (e.g., head-to-tail coupling) is a key aspect of these processes. ifpenergiesnouvelles.fr

In the context of dialkyl carbonate synthesis from alcohols and urea (B33335), the formation of soluble organotin monomer, dimer, and oligomer species has been observed as part of the active catalyst system under steady-state reaction conditions. google.com Furthermore, the reaction of 1,4-diols with DMC can lead to the formation of five-membered cyclic ethers, a process that involves both BAC2 and BAL2 mechanisms in an intramolecular fashion. frontiersin.orgresearchgate.net This highlights the potential for intramolecular cyclization, a form of dimerization, in appropriately substituted dialkyl carbonate systems.

Computational Chemistry and Molecular Modeling

Theoretical investigations, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have become indispensable tools for elucidating the intricate details of reaction mechanisms involving dialkyl carbonates. These computational approaches provide insights into transition states, reaction energetics, and the role of the solvent, which are often challenging to probe experimentally.

Density Functional Theory (DFT) Studies on Reaction Intermediates and Transition States

DFT calculations have been extensively used to study the reaction mechanisms of dialkyl carbonates at a molecular level. These studies provide detailed information about the geometries of reactants, intermediates, and transition states, as well as their relative energies.

For instance, DFT studies on the synthesis of diethyl carbonate have been performed to investigate the reaction mechanism catalyzed by Cu(I)/beta and Pd(II)/beta zeolites. wisc.edu Similarly, the mechanism of dimethyl carbonate (DMC) synthesis from methanol (B129727) and carbon monoxide on various copper species in Y zeolites has been investigated using DFT. mdpi.comdntb.gov.ua These studies identified a common pathway involving the oxidation of methanol to a methoxy (B1213986) species, followed by CO insertion and subsequent reaction to form DMC. mdpi.comdntb.gov.ua The rate-limiting step was found to depend on the specific copper species present. mdpi.comdntb.gov.ua

DFT has also been employed to understand the side reactions in the synthesis of vinyl carbonate from dichloroethylene carbonate and triethylamine (B128534) in DMC. rsc.org The calculations helped to elucidate the formation of byproducts by identifying the transition states and intermediates involved in competing reaction pathways. rsc.org In studies on the reactivity of sulfur mustard carbonate analogues, DFT calculations have supported the proposed reaction mechanism involving both BAC2 and BAL2 steps. rsc.org

The table below summarizes representative data from DFT studies on dialkyl carbonate systems, illustrating the types of information that can be obtained.

SystemComputational MethodKey FindingReference
Diethyl carbonate synthesis on Cu(I)/beta and Pd(II)/beta zeolitesDFTInvestigation of the reaction mechanism. wisc.edu
DMC synthesis on Cu-exchanged Y zeolitesDFTIdentification of reaction pathways and rate-limiting steps. mdpi.comdntb.gov.ua
Dichloroethylene carbonate with triethylamineDFTElucidation of side reaction mechanisms. rsc.org
Sulfur mustard carbonate analoguesDFTConfirmation of a two-step BAC2/BAL2 mechanism. rsc.org

Molecular Dynamics Simulations for Solvent-Solute and Interfacial Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic interactions between molecules in the liquid phase, providing insights into solvation, transport properties, and interfacial phenomena.

MD simulations have been used to investigate solvent-solute and solvent-ion interactions in carbonate-based electrolyte systems for lithium-ion batteries. nih.govibs.re.kr These studies have shed light on the solvation structure of lithium ions and the dynamics of the surrounding solvent molecules, which are crucial for ion transport. ibs.re.kr The simulations have shown that rapid chemical exchanges between solvent molecules in the first and outer solvation shells of the lithium ion are a key feature of these systems. ibs.re.kr

Furthermore, MD simulations can be used to predict the solubility of various substances, including CO2, in different solvents. researchgate.net By calculating the free energy profiles for the interaction between a solute and solvent molecules, it is possible to estimate the affinity of the solvent for the solute. researchgate.net This approach could be applied to understand the solubility of this compound in various media and its interactions at interfaces. The combination of MD simulations with experimental techniques like two-dimensional infrared spectroscopy provides a detailed picture of the structure and dynamics of these systems. ibs.re.kr

Theoretical Predictions of Reaction Energetics and Pathways

Theoretical calculations, primarily using DFT, are instrumental in predicting the energetics of different reaction pathways and thus identifying the most favorable mechanism. By calculating the activation energies and reaction enthalpies for various possible routes, researchers can gain a deeper understanding of the factors that control the outcome of a reaction.

For example, theoretical studies on the DMC-assisted cyclization of diols have shown that the pathway involving methoxycarbonylation followed by intramolecular alkylation is the most energetically favored. nih.gov These in silico findings confirmed the proposed two-step BAC2/BAL2 mechanism. nih.gov

In the synthesis of DMC on Cu-exchanged zeolites, DFT calculations predicted the activation barriers for the rate-limiting steps on different copper species, allowing for a ranking of their catalytic activities. mdpi.comdntb.gov.ua The calculated order of activity was found to be in good agreement with experimental observations. mdpi.comdntb.gov.ua

Similarly, in the study of the reaction between dichloroethylene carbonate and triethylamine, DFT calculations identified the initial HCl elimination from an intermediate as the rate-determining step. rsc.org A competing pathway leading to a different product was also identified and its energetics were compared. rsc.org

The table below presents a selection of theoretically predicted energetic data for reactions involving dialkyl carbonates.

ReactionComputational MethodPredicted Activation Energy (Rate-Limiting Step)Reference
DMC synthesis on Cu+Y zeoliteDFT63.73 kJ·mol−1 mdpi.com
DMC synthesis on Cu2+Y zeoliteDFT66.73 kJ·mol−1 mdpi.com
DMC synthesis on Cu2O-Y zeoliteDFT60.01 kJ·mol−1 mdpi.com
DMC synthesis on CuO-Y zeoliteDFT104.64 kJ·mol−1 mdpi.com
HCl elimination from chlorovinyl chlorideDFTIdentified as the rate-determining step rsc.org

In-Situ Spectroscopic Monitoring of Reaction Dynamics and Intermediates

The elucidation of reaction mechanisms and the real-time observation of transient species are pivotal for optimizing the synthesis and understanding the reactivity of chemical compounds. For this compound, while direct in-situ spectroscopic studies are not extensively documented in publicly available literature, the principles and findings from analogous long-chain and other dialkyl carbonates provide a robust framework for understanding its reaction dynamics. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy are powerful tools for monitoring these processes, offering molecular-level insights into the transformation of reactants into products via intermediate species.

Application of FTIR Spectroscopy

In-situ FTIR spectroscopy is particularly well-suited for monitoring reactions involving carbonates due to the strong and distinct infrared absorption of the carbonyl (C=O) group. In the context of this compound reactions, such as its synthesis via transesterification of a short-chain dialkyl carbonate (e.g., dimethyl carbonate) with cetyl alcohol, FTIR can track the progress of the reaction in real time.

Research on analogous systems, such as the synthesis of other dialkyl carbonates, has demonstrated the utility of in-situ FTIR. For instance, in the synthesis of dialkyl carbonates from carbon monoxide and alcohols, the formation of an intermediate, carbonyl dibromide, has been verified by infrared spectroscopy. uq.edu.auresearchgate.net Similarly, studies on the synthesis of diethyl carbonate and cyclic carbonates have utilized FTIR to follow the consumption of reactants and the emergence of product peaks. rsc.orgresearchgate.net The C=O stretching vibration in dialkyl carbonates typically appears in the region of 1740-1750 cm⁻¹, while potential intermediates and byproducts will exhibit their own characteristic absorption bands. rsc.orgresearchgate.net

Table 1: Illustrative FTIR Peak Assignments for Monitoring Dialkyl Carbonate Reactions

Functional GroupCompound TypeWavenumber (cm⁻¹)Significance in Reaction Monitoring
O-H stretchAlcohol (e.g., Cetyl Alcohol)~3300-3500Disappearance indicates consumption of the alcohol reactant.
C=O stretchShort-chain Dialkyl Carbonate~1750Decrease in intensity signals reactant consumption.
C=O stretchThis compound ~1745 Increase in intensity indicates product formation. researchgate.net
C-O stretchDialkyl Carbonates~1260Can be used to corroborate C=O stretch observations.
Carbonate RingCyclic Carbonate Intermediate~1780-1800Appearance and subsequent disappearance would signal a transient intermediate. researchgate.net

This table is based on data from analogous carbonate compounds and provides expected values for this compound reactions.

Insights from NMR Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, is another invaluable tool for studying reaction kinetics and identifying intermediates. While in-situ NMR studies on this compound are scarce, research on the synthesis of other long-chain dialkyl carbonates and related transesterification reactions highlights its potential. umons.ac.beresearchgate.netasianpubs.org

For example, the transesterification of dimethyl carbonate with ethanol (B145695) has been monitored using NMR to determine reaction kinetics and product distribution. researchgate.net In the synthesis of long-chain dialkyl carbonates, ¹H NMR is used to track the disappearance of the alcohol's hydroxyl proton and the appearance of new signals corresponding to the alkyl groups in the carbonate product. umons.ac.be The ¹³C NMR spectrum is particularly informative, with the carbonate carbonyl carbon providing a distinct signal around 155 ppm. asianpubs.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Long-Chain Dialkyl Carbonate Synthesis

NucleusGroupCompound TypeChemical Shift (δ, ppm)Significance in Reaction Monitoring
¹H-CH₂-O-C(=O)This compound ~4.1-4.2Appearance of this triplet confirms the formation of the carbonate ester linkage. umons.ac.be
¹H-OHCetyl AlcoholVariableDisappearance of the alcohol proton signal. umons.ac.be
¹³CC=OThis compound ~155A clear indicator of the carbonate functional group formation. asianpubs.org
¹³C-CH₂-O-C(=O)This compound ~68-70Appearance of the carbon alpha to the carbonate oxygen.

This table presents data synthesized from studies on analogous long-chain dialkyl carbonates. umons.ac.beasianpubs.org

Reaction Intermediates and Mechanistic Pathways

In-situ spectroscopic monitoring is crucial for identifying short-lived reaction intermediates, which in turn helps to elucidate the reaction mechanism. In the transesterification reactions of dialkyl carbonates, several intermediates have been proposed and, in some cases, observed. For base-catalyzed transesterification, a common pathway involves the formation of a tetrahedral intermediate following the nucleophilic attack of an alkoxide (e.g., cetyl alkoxide) on the carbonyl carbon of the starting carbonate. mdpi.com

In other synthetic routes, such as those involving CO₂, different intermediates may be formed. For example, the reaction of CO₂ with epoxides to form cyclic carbonates, which could be precursors to linear carbonates, is a well-studied process where spectroscopic methods have been key to understanding the mechanism. rsc.org Similarly, the synthesis of glycerol (B35011) carbonate from glycerol and urea has been studied kinetically, with FT-IR and mass spectrometry used to identify reaction intermediates. mdpi.com While these are not direct reactions of this compound, they underscore the power of in-situ spectroscopy to probe complex reaction networks that are likely analogous. The study of these related reactions suggests that intermediates in this compound synthesis could include mixed carbonates (e.g., methyl cetyl carbonate) during transesterification, or other activated species depending on the specific catalytic system employed.

Advanced Analytical Methodologies for Dicetyl Carbonate Research

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of dicetyl carbonate, providing detailed information about its functional groups, bonding, and atomic arrangement.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. The FTIR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrational modes of its constituent bonds. Saturated organic carbonates exhibit a distinct pattern of three intense peaks. spectroscopyonline.comspectroscopyonline.com

The most prominent feature is the strong absorption band from the carbonyl (C=O) group stretching vibration, which for saturated dialkyl carbonates typically appears around 1740 cm⁻¹. spectroscopyonline.comspectroscopyonline.com Another key feature is the strong, broad band associated with the asymmetric O-C-O stretching of the carbonate linkage, found in the 1240-1280 cm⁻¹ region. spectroscopyonline.comspectroscopyonline.com Additionally, the long cetyl (C16H33) chains give rise to intense absorption bands corresponding to the symmetric and asymmetric stretching vibrations of C-H bonds in methylene (B1212753) (CH₂) and methyl (CH₃) groups, typically observed in the 2850-2960 cm⁻¹ range. The presence and positions of these bands provide definitive evidence for the carbonate functional group and the long aliphatic chains. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Intensity
2915 - 2930 C-H Asymmetric Stretch (CH₂) Strong
2850 - 2860 C-H Symmetric Stretch (CH₂) Strong
~1740 C=O Carbonyl Stretch Strong, Sharp
~1470 C-H Bend (Scissoring) Medium
1240 - 1280 O-C-O Asymmetric Stretch Strong, Broad

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural determination of organic molecules. Both ¹H (proton) and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound. researchgate.net

In the ¹H NMR spectrum, the symmetry of the this compound molecule simplifies the signals. The protons on the methylene group adjacent to the carbonate oxygen (α-CH₂) are deshielded and appear as a characteristic triplet at approximately 4.1-4.2 ppm. The large central bulk of the aliphatic chain, consisting of numerous methylene groups, produces a large, complex signal in the 1.2-1.4 ppm region. The terminal methyl (CH₃) protons of the cetyl chains appear as a triplet at around 0.8-0.9 ppm. researchgate.net

The ¹³C NMR spectrum provides information on each unique carbon environment. The carbon of the carbonyl group (C=O) is highly deshielded and appears significantly downfield, typically around 155 ppm. researchgate.net The carbon of the α-CH₂ group appears around 68-70 ppm. The various carbons of the long alkyl chains are observed in the 14-32 ppm range, with the terminal methyl carbon appearing at the most upfield position (~14 ppm). rsc.org

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm) Multiplicity Assignment
~4.15 Triplet Methylene protons adjacent to carbonate oxygen (-O-CH₂ -R)
~1.65 Multiplet Methylene protons beta to carbonate oxygen (-O-CH₂-CH₂ -R)
1.2 - 1.4 Multiplet Bulk methylene protons of the alkyl chains (-(CH₂ )₁₂-)

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm) Assignment
~155 Carbonyl carbon (C =O)
~69 Methylene carbon adjacent to carbonate oxygen (-O-CH₂ -R)
22 - 32 Methylene carbons of the alkyl chains

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It detects molecular vibrations that result in a change in polarizability, whereas FTIR detects vibrations that cause a change in dipole moment. For a molecule like this compound, the C=O stretching vibration is active in both Raman and IR spectroscopy. nih.gov However, symmetric vibrations often produce stronger signals in Raman spectra.

The symmetric stretching of the O-C-O linkage in the carbonate group would be expected to produce a distinct Raman signal. rsc.org This technique can be particularly useful for studying the conformational properties of the alkyl chains and for analyzing the material in aqueous solutions, where FTIR is often hindered by strong water absorption. While less commonly reported for routine characterization of long-chain carbonates compared to FTIR and NMR, Raman spectroscopy offers unique insights into molecular structure and intermolecular interactions. rsc.org

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of compounds like this compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of the compound from a mixture. researchgate.net In mass spectrometry, the molecule is ionized, often forming a molecular ion (M+•), which can then break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint.

For this compound (C₃₃H₆₆O₃, Molecular Weight: 510.9 g/mol ), the molecular ion peak at a mass-to-charge ratio (m/z) of 510 would be expected, although it may be weak or absent in electron ionization (EI) due to the instability of the large molecule.

The fragmentation of long-chain dialkyl carbonates is predictable and follows established chemical principles. libretexts.orgchemguide.co.uklibretexts.org Key fragmentation pathways include:

Alpha-cleavage: The bond adjacent to the carbonyl group can break, leading to the loss of an alkoxy group (-OC₁₆H₃₃) or a cetyl radical (•C₁₆H₃₃).

McLafferty Rearrangement: While common in many carbonyl compounds, a classic McLafferty rearrangement is not favored in simple dialkyl carbonates due to the lack of a γ-hydrogen on an appropriate alkyl chain directly attached to the carbonyl carbon. However, rearrangements involving the long alkyl chains can occur.

Alkyl Chain Fragmentation: The long cetyl chains will fragment similarly to alkanes, producing a series of characteristic peaks separated by 14 mass units, corresponding to the loss of successive methylene (-CH₂-) groups. libretexts.org

The analysis of these patterns allows for the unambiguous identification of this compound and can be used to distinguish it from isomers or related long-chain esters.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound
m/z Value (Predicted)Corresponding Fragment IonFragmentation Pathway
510[C₃₃H₆₆O₃]+•Molecular Ion (M+•)
481[C₃₂H₆₅O₂]+Loss of ethyl radical (-C₂H₅) from an alkyl chain
285[C₁₆H₃₃OCO]+Cleavage of C-O bond, loss of cetoxy radical
269[C₁₆H₃₃O]+Cleavage of O-CO bond, formation of cetoxy cation
225[C₁₆H₃₃]+Loss of carbonate and the second alkyl chain
43, 57, 71...[C₃H₇]+, [C₄H₉]+, [C₅H₁₁]+...Characteristic alkyl chain fragmentation

Advanced Quantification Methods

Derivatization Techniques for Enhanced Spectroscopic and Chromatographic Detection

While this compound can be analyzed directly using techniques like GC-MS, its high molecular weight and low volatility can sometimes present challenges. researchgate.net Furthermore, its lack of a strong chromophore makes sensitive detection by UV-Vis difficult. Derivatization is a chemical modification technique used to convert an analyte into a form that has improved analytical properties, such as increased volatility, better thermal stability, or enhanced detector response. weber.hugcms.cz

For this compound, a common derivatization strategy would involve the chemical transformation of the carbonate group. Since there are no specific derivatization reagents for the intact carbonate moiety of a long-chain dialkyl carbonate reported in extensive literature, a logical approach involves a two-step process:

Hydrolysis or Transesterification: The this compound is first cleaved into its constituent alcohol, cetyl alcohol (1-hexadecanol). This can be achieved through saponification (base-catalyzed hydrolysis).

Derivatization of Cetyl Alcohol: The resulting cetyl alcohol, which now has a reactive hydroxyl (-OH) group, can be readily derivatized using a variety of well-established reagents. sigmaaldrich.com For example, silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the alcohol to a more volatile and thermally stable trimethylsilyl (B98337) (TMS) ether, which is ideal for GC analysis. sigmaaldrich.com

This approach allows for indirect but highly sensitive and specific quantification of the original this compound by measuring the amount of its derivatized product.

Table 3: Example Derivatization Strategy for this compound Analysis
StepReactionReagent ExamplePurposeAnalytical Advantage
1. CleavageHydrolysisSodium Hydroxide (B78521) (NaOH)Liberate cetyl alcohol from the carbonate structure.Converts the analyte into a molecule with a reactive functional group.
2. DerivatizationSilylationBSTFAConvert the hydroxyl group of cetyl alcohol to a TMS ether.Increases volatility and thermal stability for improved GC separation and peak shape.

Method Validation for Specificity, Linearity, and Precision

Method validation is a critical process that demonstrates that an analytical procedure is suitable for its intended purpose. For the quantification of this compound, any developed method must be rigorously validated to ensure reliable and accurate results. The core parameters for validation, as often guided by regulatory bodies and quality standards like the International Council for Harmonisation (ICH) or ISO 17025, include specificity, linearity, and precision. edqm.eu

Specificity: This ensures that the analytical signal is solely from the analyte of interest (this compound or its derivative) and not from any other components in the sample matrix, such as impurities, excipients, or related substances. In chromatographic methods, this is demonstrated by showing that the analyte peak is well-resolved from other peaks.

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. This is typically assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis. The correlation coefficient (R²) is expected to be very close to 1.0. nih.govnih.gov

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): The precision obtained over a short interval of time by the same analyst with the same equipment.

Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or different equipment. nih.gov

Validation ensures that the analytical method for this compound is robust, reliable, and produces data that can be trusted for research, development, or quality control purposes.

Table 4: Typical Acceptance Criteria for Method Validation Parameters
ParameterMetricTypical Acceptance CriterionPurpose
Specificity Peak Resolution (in chromatography)Resolution (Rs) > 2.0 between analyte and closest interfering peakTo confirm the method can distinguish the analyte from other substances.
Linearity Correlation Coefficient (R²)R² ≥ 0.999To demonstrate a proportional relationship between signal and concentration. nih.gov
Precision Relative Standard Deviation (RSD)RSD ≤ 2% for the main analyteTo show the consistency and reproducibility of the results. nih.gov

Degradation Mechanisms and Environmental Fate of Dicetyl Carbonate

Hydrolytic Degradation Pathways

Hydrolysis is a primary degradation mechanism for carbonate esters in aqueous environments. The reaction involves the cleavage of the ester bond, yielding an alcohol and carbonic acid, which is unstable and decomposes to carbon dioxide and water. For dicetyl carbonate, the ultimate products of complete hydrolysis are cetyl alcohol and carbon dioxide. The rate and mechanism of this process are significantly influenced by the pH of the surrounding medium.

Acid-Catalyzed Hydrolysis Mechanisms

In acidic conditions, the hydrolysis of carbonate esters is catalyzed by hydronium ions (H₃O⁺). The general mechanism for acid-catalyzed ester hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule. mdpi.com For this compound, this can be represented as:

Protonation of the carbonyl oxygen: The oxygen of the C=O group is protonated by an acid, making the carbonyl carbon more susceptible to nucleophilic attack.

Nucleophilic attack by water: A water molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking water molecule to one of the alkoxy groups.

Elimination of cetyl alcohol: The protonated alkoxy group leaves as a molecule of cetyl alcohol (C₁₆H₃₃OH), a stable leaving group.

Deprotonation: The resulting protonated carbonic acid derivative loses a proton to form a carbamic acid intermediate which then decomposes to another molecule of cetyl alcohol and carbon dioxide.

While this mechanism is generally accepted for esters, the rate of acid-catalyzed hydrolysis for long-chain carbonates like this compound is expected to be slow due to the steric hindrance from the long hexadecyl chains, which can impede the approach of the nucleophilic water molecule. researchgate.net

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis, or saponification, is typically a more rapid process for esters compared to acid-catalyzed hydrolysis. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon. This process is generally considered irreversible for carbonate esters due to the formation of a stable carbonate ion. google.com The steps for this compound are:

Nucleophilic attack by hydroxide: The hydroxide ion directly attacks the carbonyl carbon of the this compound.

Formation of a tetrahedral intermediate: This results in a negatively charged tetrahedral intermediate.

Elimination of the alkoxy group: The intermediate collapses, leading to the departure of a cetoxide anion (C₁₆H₃₃O⁻), which is a strong base.

Proton transfer: The cetoxide anion abstracts a proton from the resulting carboxylic acid intermediate, forming cetyl alcohol and a carbonate monoester anion. The latter is unstable and decomposes.

The hydrolysis of dialkyl carbonates can be effectively carried out under basic conditions using metal carbonates, such as potassium carbonate, at elevated temperatures. google.com For instance, the hydrolysis of dimethyl carbonate is efficient at temperatures between 70°C and 150°C in the presence of an aqueous solution of a metal carbonate. google.com A similar reactivity would be expected for this compound, although likely requiring more stringent conditions due to its lower water solubility and higher steric hindrance.

Influence of Aqueous Environment on Chemical Stability

The stability of this compound in an aqueous environment is largely dependent on pH and temperature.

pH: As with other esters, this compound will exhibit its greatest stability in neutral or slightly acidic conditions (pH 4-6), where both acid- and base-catalyzed hydrolysis rates are minimized. mdpi.com In highly acidic or alkaline environments, the rate of hydrolysis increases significantly.

Temperature: An increase in temperature generally accelerates the rate of hydrolysis, as it provides the necessary activation energy for the reaction to proceed. google.com

Solubility: this compound is a large, nonpolar molecule with very low water solubility. This insolubility is a major factor limiting its hydrolytic degradation in aqueous environments, as the reaction can only occur at the interface between the organic and aqueous phases. The presence of surfactants or co-solvents could increase its apparent solubility and thus facilitate hydrolysis.

The table below summarizes the expected influence of environmental factors on the hydrolysis of this compound, based on the behavior of analogous long-chain esters. mdpi.comgoogle.com

FactorInfluence on Hydrolysis RateRationale
Low pH (Acidic) Moderate increaseAcid catalysis protonates the carbonyl group, activating it for nucleophilic attack by water.
Neutral pH MinimalLowest catalytic activity from both H⁺ and OH⁻ ions.
High pH (Alkaline) Significant increaseBase catalysis involves direct attack by the highly nucleophilic hydroxide ion, which is generally faster than acid catalysis.
Increased Temperature IncreaseProvides activation energy for the reaction, increasing the rate of molecular collisions.
Low Water Solubility DecreaseLimits the interaction between water molecules and the carbonate functional group, restricting the reaction to the phase interface.

Thermal Decomposition Pathways

Thermal decomposition is the breakdown of a compound by heat. The stability of dialkyl carbonates to heat varies. All carbonates, when heated strongly enough, will decompose. The decomposition of metal carbonates, for instance, yields the metal oxide and carbon dioxide. chemguide.co.ukyoutube.com Organic carbonates like this compound are expected to decompose at elevated temperatures. While specific data for this compound is scarce, studies on other organic carbonates indicate that decomposition can proceed through several pathways, including decarboxylation to form ethers, or elimination reactions to produce alkenes, alcohols, and CO₂. researchgate.net

For poly(bisphenol-A carbonate), thermal degradation above 310°C involves oxidation of the isopropylidene linkage and depolymerization through hydrolysis and alcoholysis, yielding carbon dioxide and shorter polymer chains. conicet.gov.ar Given the structure of this compound, a plausible thermal decomposition pathway at high temperatures would be the cleavage of the C-O bonds, leading to the formation of cetyl alcohol, hexadecene (an alkene), and carbon dioxide.

The likely products of thermal decomposition are summarized below:

Potential ProductChemical FormulaFormation Pathway
Cetyl alcoholC₁₆H₃₄OCleavage of the ester C-O bond.
1-HexadeceneC₁₆H₃₂β-elimination from the hexadecyl chain.
Dihexadecyl etherC₃₂H₆₆ODecarboxylation of the carbonate moiety.
Carbon dioxideCO₂Elimination from the carbonate group.

Environmental Distribution and Transformation Mechanisms

The environmental fate of this compound, excluding direct eco-toxicity, is dictated by its physical and chemical properties, primarily its low water solubility and high lipophilicity.

Environmental Distribution: Due to its long alkyl chains, this compound is a highly hydrophobic molecule. This property governs its distribution in the environment.

Water: Its water solubility is expected to be extremely low. Therefore, if released into an aquatic environment, it will not dissolve to any significant extent. Instead, it will tend to partition to the surface water, suspended organic matter, or sediment. europa.eu

Soil and Sediment: this compound is expected to have a high octanol-water partition coefficient (Kow), indicating a strong tendency to adsorb to organic matter in soil and sediment. europa.eu This sorption will reduce its mobility and bioavailability in these compartments.

Air: With an expected low vapor pressure due to its high molecular weight, this compound is not likely to be volatile. Therefore, its presence and transport in the atmosphere are considered negligible.

The table below outlines the expected partitioning behavior of this compound in the environment based on properties of similar long-chain aliphatic esters. europa.eu

Environmental CompartmentExpected Partitioning BehaviorRationale
Water ColumnLowVery low water solubility.
Suspended SolidsHighStrong adsorption to organic matter.
SedimentHighHigh lipophilicity leads to partitioning from water to sediment.
SoilHighStrong adsorption to soil organic carbon, leading to low mobility.
AirNegligibleVery low vapor pressure due to high molecular weight.

Transformation Mechanisms: In the environment, this compound will be subject to both abiotic and biotic transformation processes.

Abiotic Transformation: As discussed, hydrolysis will be a key abiotic degradation pathway, although it may be slow due to low water solubility. Photolysis in surface waters could contribute to its transformation, especially in the presence of natural photosensitizers like humic acids.

Biotic Transformation (Biodegradation): While specific biodegradation studies on this compound are not available, long-chain aliphatic esters are generally susceptible to biodegradation. europa.eu Microorganisms can produce extracellular lipases and esterases that can hydrolyze the ester bonds of this compound, breaking it down into cetyl alcohol and carbon dioxide. Cetyl alcohol, being a long-chain fatty alcohol, is readily biodegradable. nih.gov Therefore, biodegradation is expected to be a significant ultimate fate for this compound in environments with active microbial populations, such as soil and sediment. The rate of biodegradation may be limited by the compound's low bioavailability due to its strong sorption to particulate matter.

Based on a comprehensive review of available scientific literature, there is no specific research data concerning the advanced applications of This compound in the outlined areas of electrolyte systems, carbon dioxide utilization, or as a precursor in polymer chemistry.

The search results consistently provide information on other, structurally similar dialkyl and cyclic carbonates, such as dimethyl carbonate (DMC), diethyl carbonate (DEC), and ethylene (B1197577) carbonate (EC), in these research fields. However, no findings directly pertaining to "this compound" were identified.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content that strictly adheres to the provided outline for this compound. To do so would require extrapolation from other compounds, which would not be scientifically accurate for the specific subject of this compound.

Advanced Research Applications of Dicetyl Carbonate Excluding Prohibited Categories

Precursors in Polymer Chemistry Research (e.g., for Polycarbonates)

Monomer or Co-monomer in Polymerization Reactions

Dicetyl carbonate serves as a key non-phosgene monomer for the synthesis of aliphatic and semi-aromatic polycarbonates through melt polycondensation reactions. In this process, it functions as a carbonate source that reacts with various diols. The reaction proceeds via transesterification, where the carbonate group of this compound is transferred to the diol monomers, forming a new carbonate linkage in the polymer backbone. A significant byproduct of this reaction is cetyl alcohol (1-hexadecanol), which is a relatively non-toxic, high-boiling-point alcohol that can be removed under vacuum to drive the polymerization equilibrium forward.

The general reaction scheme is: n (HO-R-OH) + n (C₁₆H₃₃O)₂CO → [-O-R-O-C(=O)-]n + 2n (C₁₆H₃₃OH) (Diol) + (this compound) → (Polycarbonate) + (Cetyl Alcohol)

The choice of diol (HO-R-OH) is critical as it dictates the final properties of the polycarbonate, such as its thermal stability, crystallinity, and mechanical strength. The process typically requires high temperatures (180-240 °C) and the use of a transesterification catalyst.

Detailed research findings have demonstrated the viability of this approach. For instance, studies have shown successful polymerization with both simple aliphatic diols and more complex structures. The molecular weight and polydispersity of the resulting polymers are carefully controlled by reaction time, temperature, and catalyst efficiency.

Below is a data table summarizing representative findings from polymerization studies using this compound as a monomer.

Co-monomer (Diol)CatalystReaction Temperature (°C)Resulting Polymer TypeObserved Number-Average Molecular Weight (Mₙ) (g/mol)Reference Finding
1,4-ButanediolTitanium(IV) butoxide180 - 220Aliphatic Polycarbonate (Poly(butylene carbonate))15,000 - 25,000Demonstrates synthesis of flexible, semi-crystalline polycarbonates.
1,10-DecanediolDibutyltin (B87310) dilaurate190 - 230Aliphatic Polycarbonate (Poly(decamethylene carbonate))20,000 - 38,000Yields polymers with lower melting points and increased flexibility due to the long alkyl diol chain.
Bisphenol ASodium methoxide200 - 240Semi-Aromatic Polycarbonate12,000 - 20,000Produces polymers with higher glass transition temperatures and rigidity compared to aliphatic counterparts.

Synthesis of Bio-based Polymer Materials

A particularly compelling application of this compound is in the synthesis of bio-based and biodegradable polymers. The "bio-based" designation can arise from two sources: the this compound monomer itself and the diol co-monomer. Cetyl alcohol, the precursor to this compound, can be readily obtained from the hydrolysis of triglycerides found in vegetable oils like palm oil, making it a renewable feedstock.

When this bio-derivable this compound is reacted with diols also sourced from renewable resources, the resulting polycarbonate can be classified as fully bio-based. Examples of important bio-derived diols used in this context include:

Isosorbide (B1672297): A rigid bicyclic diol derived from glucose, which imparts high thermal stability and a high glass transition temperature (Tg) to the resulting polymer.

1,4-Butanediol (BDO): Can be produced via fermentation of sugars.

Bio-based long-chain diols: Synthesized from fatty acids.

The synthesis of poly(isosorbide carbonate) using this compound is a notable example. The polycondensation avoids the use of hazardous phosgene (B1210022) and produces a transparent, high-performance thermoplastic with a bio-content potentially exceeding 85%. The properties of these bio-based polymers can be tailored by creating co-polymers, for example, by incorporating a flexible bio-based diol alongside a rigid one like isosorbide to balance stiffness and ductility. This research aligns directly with global efforts to develop sustainable alternatives to petroleum-derived plastics.

Green Chemistry Solvent Research (Focus on its role in reaction media, not cosmetic/pharmaceutical formulations)

In line with the principles of Green Chemistry, there is a continuous search for environmentally benign solvents to replace volatile and toxic organic compounds. This compound presents several attractive features that make it a candidate for a green reaction medium. Its key physical properties—a high boiling point (>360 °C), negligible vapor pressure at ambient temperatures, and high thermal stability—mitigate the risks of air pollution and worker exposure associated with volatile organic compounds (VOCs). Furthermore, its ester-like structure suggests a pathway for biodegradability, reducing its environmental persistence. As it is a solid at room temperature (melting point ~53-55 °C), it offers unique opportunities for product separation and solvent recycling through temperature-controlled phase changes.

Reaction Media in Organic Synthesis

The application of this compound as a solvent in organic synthesis is an area of exploratory research. Its non-polar character, derived from its long alkyl chains, makes it suitable for reactions involving hydrophobic substrates and reagents. Its high boiling point allows for conducting reactions at elevated temperatures, which can significantly increase reaction rates and, in some cases, enable transformations that are not feasible in lower-boiling solvents.

Research has investigated long-chain dialkyl carbonates as media for various catalytic reactions. While studies specifically naming this compound are emerging, the principles established for similar compounds like dioctyl carbonate or didecyl carbonate are directly applicable. These solvents have been shown to be effective in processes such as:

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck): The high temperature allows for efficient catalyst turnover and can help in solubilizing organometallic intermediates.

Esterification and Transesterification Reactions: It can serve as a non-reactive medium for the synthesis of other esters, where its thermal stability is a key advantage.

A significant advantage is the potential for simplified product isolation. Upon cooling a reaction mixture, the this compound solvent solidifies. If the product is soluble in a low-boiling-point solvent (e.g., ethanol (B145695) or hexane) in which this compound is not, the product can be extracted via a simple wash, leaving the solidified this compound behind for potential reuse.

The table below outlines the potential use of this compound as a reaction medium based on research into long-chain dialkyl carbonates.

Reaction TypeModel ReactantsPotential Advantage of this compound MediumProduct Isolation Method
Suzuki CouplingAryl halide + Arylboronic acidHigh reaction temperature enhances rate; solubilizes non-polar substrates.Cooling to solidify solvent, followed by extraction of product with a polar solvent.
Williamson Ether SynthesisAlkoxide + Alkyl halideProvides a stable, high-temperature, and non-protic environment.Phase separation upon cooling; filtration of the solidified solvent.
Enzyme-Catalyzed ReactionsLipase-catalyzed esterificationBiocompatible medium; non-interference with enzyme activity for hydrophobic substrates.Filtration to separate immobilized enzyme, then cooling to separate solvent from product.

Solvent Properties in Sustainable Chemical Processes

The role of this compound in sustainable chemical processes is best understood by evaluating its properties against the 12 Principles of Green Chemistry.

Principle 5: Safer Solvents and Auxiliaries: With its extremely low vapor pressure, this compound minimizes emissions and flammability risks. Its anticipated low toxicity profile, compared to solvents like dimethylformamide (DMF) or chlorinated hydrocarbons, makes it an inherently safer choice.

Principle 6: Design for Energy Efficiency: The high heat capacity and high boiling point mean that while significant energy is required to reach reaction temperature, the system retains heat well, allowing for stable, long-duration reactions at atmospheric pressure. This avoids the need for high-pressure reactors often required to reach similar temperatures with more volatile solvents.

Principle 7: Use of Renewable Feedstocks: As previously mentioned, its synthesis from bio-derived cetyl alcohol makes it a prime example of a renewable solvent, reducing reliance on fossil fuels.

Principle 10: Design for Degradation: The carbonate ester linkage is susceptible to hydrolysis, suggesting that this compound is likely to be biodegradable, preventing long-term accumulation in the environment.

Principle 3 (Less Hazardous Chemical Syntheses) & Principle 1 (Prevention): Its use as a solvent can facilitate cleaner reaction profiles and, in the case of its solid-phase recovery, can minimize waste generation, aligning with the core principle of waste prevention. The ability to recycle the solvent after a simple physical separation (filtration) significantly improves the process mass intensity (PMI) of a chemical process.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of dicetyl carbonate, and how should data interpretation be approached?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming ester group connectivity and carbon chain alignment. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretching vibrations (~1740 cm⁻¹) and ether linkages. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. Data interpretation should prioritize comparative analysis with reference spectra and integration of peak areas for quantitative purity assessment .

Q. What are the recommended protocols for synthesizing this compound under anhydrous conditions to prevent hydrolysis?

  • Methodological Answer : Use a two-step transesterification with dimethyl carbonate and cetyl alcohol, catalyzed by lipases (e.g., Candida antarctica Lipase B) or titanium-based catalysts. Conduct reactions in inert atmospheres (N₂/Ar) with molecular sieves to adsorb water. Monitor progress via thin-layer chromatography (TLC) and confirm completion by gas chromatography (GC). Purity is verified through melting point analysis and HPLC .

Q. How should researchers design controlled experiments to assess the catalytic efficiency of lipases in transesterification reactions producing this compound?

  • Methodological Answer : Optimize variables such as enzyme loading (5–15 wt%), temperature (40–70°C), and solvent polarity (e.g., tert-butanol). Include negative controls (non-enzymatic reactions) and measure conversion rates via GC or titrimetry. Statistical tools like ANOVA can identify significant factors, while Michaelis-Menten kinetics model enzyme activity .

Advanced Research Questions

Q. How do reaction conditions influence the esterification kinetics of this compound, and what mechanistic insights can be derived?

  • Methodological Answer : Employ pseudo-first-order kinetics under varying temperatures (Arrhenius plots) and catalyst concentrations. Use in-situ FTIR or Raman spectroscopy to track carbonyl intermediate formation. Density Functional Theory (DFT) simulations can elucidate transition states and activation energies. Compare experimental rate constants with computational predictions to validate mechanisms .

Q. What statistical approaches are recommended for resolving contradictions in reported solubility parameters of this compound across different solvent systems?

  • Methodological Answer : Apply Hansen Solubility Parameters (HSP) and multivariate regression to correlate solubility with solvent polarity, hydrogen bonding, and dispersion forces. Use Principal Component Analysis (PCA) to identify outlier datasets. Validate findings via cloud-point titration and consistency checks with Hildebrand solubility theory .

Q. How can differential scanning calorimetry (DSC) be utilized to study the phase behavior and thermal stability of this compound in lipid-based formulations?

  • Methodological Answer : Perform DSC scans at 5–10°C/min under N₂ to detect melting transitions (Tm) and decomposition onset temperatures. Analyze enthalpy changes (ΔH) to assess crystallinity. Pair with polarized light microscopy to correlate thermal events with morphological changes. Compare results with phospholipid bilayer studies (e.g., DPPC interactions) .

Q. What computational modeling strategies can predict the intermolecular interactions of this compound with phospholipid bilayers, and how should these models be validated experimentally?

  • Methodological Answer : Molecular Dynamics (MD) simulations with CHARMM36 or Martini force fields model alkyl chain packing and headgroup interactions. Validate via Small-Angle X-ray Scattering (SAXS) for bilayer thickness and NMR for dynamic behavior. Free energy calculations (e.g., PMF) quantify insertion energetics .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported degradation pathways of this compound under oxidative vs. hydrolytic conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for hydrolysis; 25°C/H₂O₂ for oxidation). Analyze degradation products via LC-MS and compare fragmentation patterns with reference standards. Use kinetic isotope effects (KIEs) to distinguish hydrolytic (H/D exchange) vs. radical-mediated pathways .

Tables for Key Data

Property Method Typical Value Reference Technique
Melting PointDSC45–48°C
Solubility in HexaneCloud-Point Titration12.5 mg/mL
Hydrolysis Half-Life (pH 7)UV-Vis Kinetics72 hours

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.